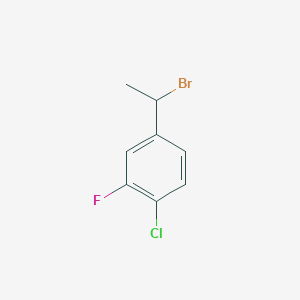
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromoethyl)benzoic acid is a chemical compound with the molecular formula C9H9BrO2 . It’s used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester and also used as an intermediate for active pharmaceutical ingredient as well as in chemical synthesis .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .Chemical Reactions Analysis
4-(1-Bromoethyl)benzoic acid acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .Aplicaciones Científicas De Investigación
Organic Chemistry
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used in the bromofunctionalization of alkenes . Bromofunctionalization is a type of organic reaction where a bromine atom and a functional group are added to a substrate, typically an alkene .
- Methods of Application : The bromination of organic molecules has been extensively studied, and the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Results or Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
Pharmaceuticals
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as an intermediate for active pharmaceutical ingredients .
- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for active pharmaceutical ingredients .
Organic Chemistry
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used in the synthesis of various organic compounds .
- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for various organic compounds .
Pharmaceuticals
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as an intermediate for active pharmaceutical ingredients .
- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for active pharmaceutical ingredients .
Synthesis of 4-(1-Bromoethyl)benzoic Acid
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid .
Synthesis of 4-(1-Bromoethyl)heptane
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-bromoethyl)-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYODLAPDPIMQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

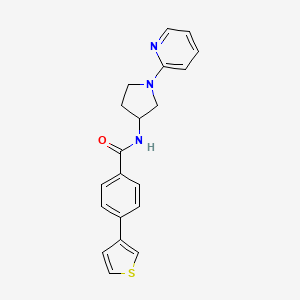
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
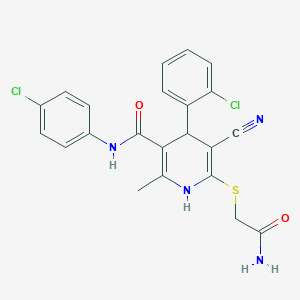
![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)
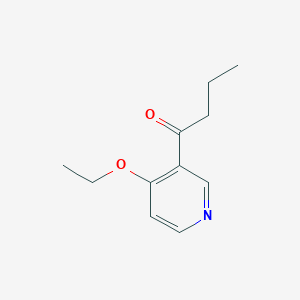
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)
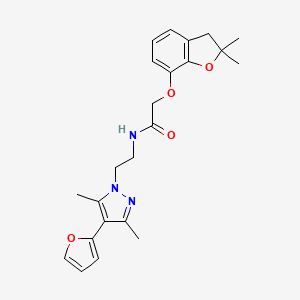
![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)
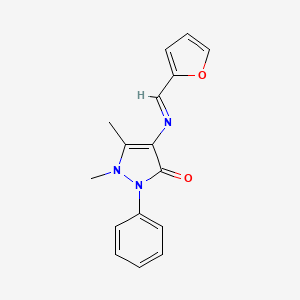
![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)
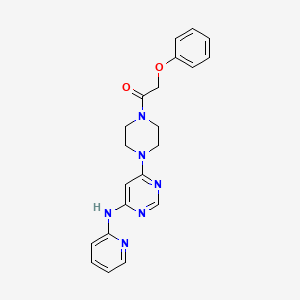
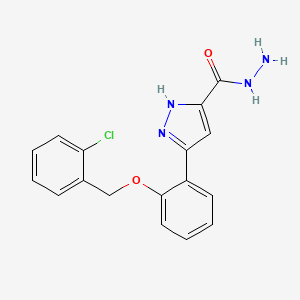
![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)